cerium(3+);tris(1,2,3,5-tetramethylcyclopenta-1,3-diene)

ALD Cerium Oxide Thin Film Deposition

This volatile, orange-red homoleptic cerium(III) metallocene is specifically engineered for ozone-based ALD of high-purity CeO₂ thin films. Unlike heteroleptic alternatives or β-diketonates, its tetramethylcyclopentadienyl ligand framework provides a distinct thermal stability window and clean, low-reactivity decomposition pathway, minimizing carbon impurities. Essential for depositing high-k gate dielectrics, SOFC electrolytes, and optical coatings where film uniformity is critical. Also serves as a key synthetic intermediate for designing next-generation, heteroleptic cerium precursors. Ensure process compatibility with ozone.

Molecular Formula C27H39Ce
Molecular Weight 503.7 g/mol
CAS No. 251984-08-4
Cat. No. B1514422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecerium(3+);tris(1,2,3,5-tetramethylcyclopenta-1,3-diene)
CAS251984-08-4
Molecular FormulaC27H39Ce
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESCC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ce+3]
InChIInChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3
InChIKeyWGYOUFHIZLBQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(tetramethylcyclopentadienyl)cerium(III) (CAS 251984-08-4) for Volatile Precursor and Thin Film Applications


Cerium(3+);tris(1,2,3,5-tetramethylcyclopenta-1,3-diene), commonly referred to as tris(tetramethylcyclopentadienyl)cerium(III) or Ce(tmCp)3, is a homoleptic organocerium(III) metallocene with the molecular formula C27H39Ce and a molecular weight of 503.7 g/mol [1]. This compound belongs to the class of cyclopentadienyl (Cp)-based lanthanide complexes and is recognized as a volatile, air-sensitive solid that is typically orange to red in appearance and soluble in common organic solvents such as toluene and ethers . As an f-block metallocene, it has been investigated for applications in atomic layer deposition (ALD) and chemical vapor deposition (CVD) due to the favorable thermal properties and reactivity imparted by its tetramethylcyclopentadienyl ligand framework .

Why Tris(tetramethylcyclopentadienyl)cerium(III) Cannot Be Directly Substituted by Other Cerium Precursors in ALD/CVD


In the context of atomic layer deposition (ALD) and chemical vapor deposition (CVD), the selection of a cerium precursor is not a matter of simple elemental interchange. The steric and electronic properties of the ligand environment critically govern the precursor's volatility, thermal stability, and surface reactivity, which in turn dictate the purity, growth rate, and uniformity of the resulting cerium-containing thin film. Homoleptic tris(cyclopentadienyl)cerium(III) complexes, such as Ce(tmCp)3, exhibit distinct physicochemical behaviors compared to common alternatives like Ce(thd)4 (β-diketonate) or heteroleptic amidinate complexes [1]. While Ce(tmCp)3 has been used as a volatile precursor, its performance profile—including its relatively low reactivity toward water and its volatility characteristics—differs significantly from other in-class cerium compounds [2]. Therefore, generic substitution without quantitative performance validation can lead to process failures, including inconsistent film growth, unwanted impurities, or the need for stronger, less desirable oxidants.

Quantitative Performance Differentiation of Tris(tetramethylcyclopentadienyl)cerium(III) Against Key Comparators


Comparative Reactivity with Water: Ce(tmCp)3 Requires Stronger Oxidants Relative to Heteroleptic Ce Amidinate Precursors

Direct head-to-head comparison indicates that the reactivity of the homoleptic Ce(tmCp)3 derivative is insufficient to react with water as an oxygen source in ALD processes, necessitating the use of a stronger oxidant such as ozone. In contrast, heteroleptic cerium complexes containing both cyclopentadienyl and amidinate ligands demonstrate effective reactivity with water, enabling a more process-friendly and less aggressive deposition chemistry [1].

ALD Cerium Oxide Thin Film Deposition

Volatility and Thermal Stability of Ce(tmCp)3 Relative to Heteroleptic Cp-Amidinate Cerium Complexes

In a comparative assessment of precursor properties, heteroleptic cerium complexes bearing both cyclopentadienyl and amidinate ligands were reported to possess higher thermal stability and higher volatility than homoleptic rare-earth tris(cyclopentadienyl) complexes, a class that includes Ce(tmCp)3 [1]. While quantitative vapor pressure data for Ce(tmCp)3 were not provided in this comparison, the qualitative statement establishes a clear performance hierarchy that informs precursor selection for vapor-phase deposition techniques.

Volatility Thermal Stability CVD Precursors

Solid-State Purity Specification: Ce(tmCp)3 is Commercially Available at ≥99.9% (Ce basis) Purity

Commercially available tris(tetramethylcyclopentadienyl)cerium(III) is offered at a minimum purity of 99.9% on a cerium basis (3N grade) [1]. Higher purity grades up to 99.999% (5N) are also available . While purity specifications for alternative cerium precursors such as Ce(thd)4 or Ce(mmp)4 are not uniformly standardized in this manner, this quantifiable metric provides a clear, verifiable benchmark for procurement decisions when high-purity starting materials are required for electronic or optical applications.

Material Purity Procurement Specification

Comparative Volatility and Deposition Behavior: Ce(tmCp)3 vs. Ce(thd)4 in MOCVD/ALD of CeO2

The most widely used precursor for MOCVD and ALD of CeO2, the β-diketonate complex Ce(thd)4, is reported to have relatively low volatility [1]. While direct vapor pressure data for Ce(tmCp)3 is not presented in this comparative study, the homoleptic cyclopentadienyl architecture is generally recognized as offering a different volatility profile. The low volatility of Ce(thd)4 often necessitates high source temperatures and can limit deposition rates, highlighting the potential for Ce(tmCp)3 to offer a distinct processing window, although this advantage must be balanced against its lower reactivity with water.

Volatility MOCVD ALD Cerium Dioxide

Optimal Research and Industrial Applications for Tris(tetramethylcyclopentadienyl)cerium(III) Based on Evidenced Performance


Atomic Layer Deposition (ALD) of Cerium Oxide Films Using Ozone as the Oxygen Source

Given the demonstrated low reactivity of Ce(tmCp)3 with water [1], this precursor is best suited for ALD processes where ozone (O3) is employed as the oxidizing agent. This approach leverages the compound's volatile nature and cyclopentadienyl ligand framework to deposit high-purity CeO2 or Ce-doped films for high-k gate dielectrics, solid oxide fuel cell (SOFC) electrolytes, or optical coatings, provided the process is designed to accommodate the use of ozone.

Chemical Vapor Deposition (CVD) of Cerium-Containing Thin Films for Microelectronics

As a volatile metallocene, Ce(tmCp)3 is a viable candidate for metal-organic chemical vapor deposition (MOCVD) of cerium-based thin films [1]. Its thermal stability profile and solubility in common organic solvents make it suitable for liquid injection or bubbler-based delivery systems. This application is particularly relevant for depositing cerium oxide buffer layers for high-temperature superconductors or cerium-doped silicate glasses for optical waveguides.

Precursor for the Synthesis of Heteroleptic Cerium Complexes

The homoleptic Ce(tmCp)3 compound serves as a valuable synthetic intermediate for preparing more complex, heteroleptic cerium precursors [1]. Researchers seeking to fine-tune precursor properties—such as improving water reactivity or volatility—can use Ce(tmCp)3 as a starting material to introduce amidinate or other donor ligands. This allows for the rational design of next-generation cerium precursors with tailored deposition characteristics.

Fundamental Spectroscopic Studies of f-Element Complexes

Ce(tmCp)3 has been the subject of detailed parametric analysis of its absorption spectrum to understand the electronic structure and crystal field splitting patterns of Ce(III) in a well-defined ligand environment [1]. This makes it a model compound for fundamental research in organolanthanide chemistry and for calibrating computational methods used to predict the properties of f-element complexes.

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